3,4,9-trimethyl-8-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one
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Overview
Description
3,4,9-trimethyl-8-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one is a complex organic compound belonging to the class of furochromenes. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, which includes a furochromene core with various substituents, makes it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,9-trimethyl-8-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, green chemistry principles, and continuous flow reactors to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,4,9-trimethyl-8-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
3,4,9-trimethyl-8-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its biological activities, including potential antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,9-trimethyl-8-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furochromenes and coumarin derivatives, such as:
- 7-hydroxy-4-methylcoumarin
- 3,4-dimethyl-7-hydroxycoumarin
- 8-methyl-7-hydroxy-4H-furo[3,2-c]chromen-4-one .
Uniqueness
What sets 3,4,9-trimethyl-8-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one apart is its specific substitution pattern and the presence of the piperidinyl group, which may confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3,4,9-trimethyl-8-(2-oxo-2-piperidin-1-ylethyl)furo[2,3-f]chromen-7-one |
InChI |
InChI=1S/C21H23NO4/c1-12-9-16-19(20-18(12)13(2)11-25-20)14(3)15(21(24)26-16)10-17(23)22-7-5-4-6-8-22/h9,11H,4-8,10H2,1-3H3 |
InChI Key |
MKEXKRCPCFIZER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCCCC3)C)C4=C1C(=CO4)C |
Origin of Product |
United States |
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